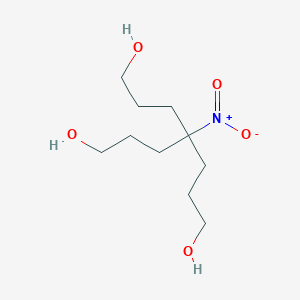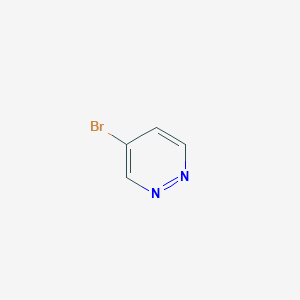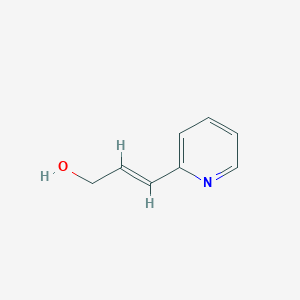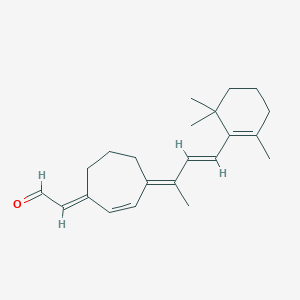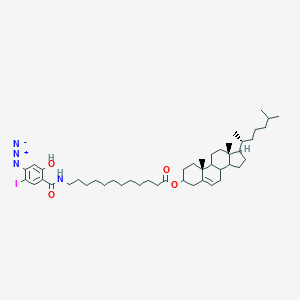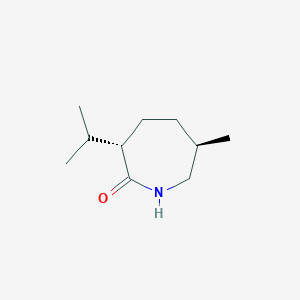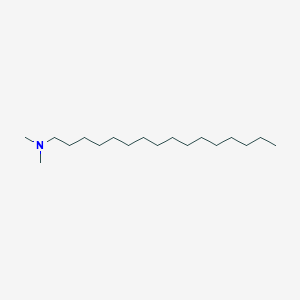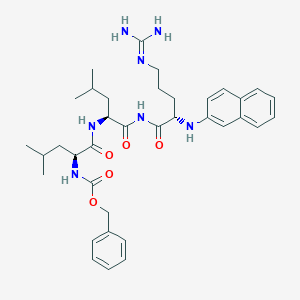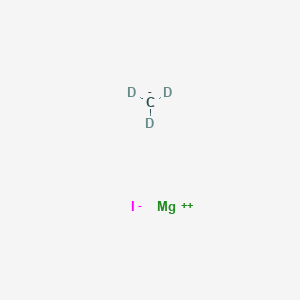
Trideutero-methylmagnesium iodide
描述
Trideutero-methylmagnesium iodide, also known as methyl-d3-magnesium iodide, is an organometallic compound with the chemical formula CD3MgI. It is a deuterated variant of methylmagnesium iodide, where the hydrogen atoms are replaced with deuterium atoms. This compound is widely used in organic synthesis due to its unique properties imparted by the presence of deuterium.
准备方法
Synthetic Routes and Reaction Conditions
Trideutero-methylmagnesium iodide is typically prepared by the reaction of deuterated iodomethane (CD3I) with magnesium metal in an anhydrous diethyl ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction is as follows:
CD3I+Mg→CD3MgI
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The product is then typically stored and transported in sealed containers to prevent degradation.
化学反应分析
Types of Reactions
Trideutero-methylmagnesium iodide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Reduction Reactions: It can reduce certain organic compounds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form alcohols.
Halogenated Compounds: Reacts with halogenated compounds to form new carbon-carbon bonds.
Solvents: Typically used in diethyl ether or tetrahydrofuran (THF) as solvents.
Major Products Formed
Alcohols: From the reaction with carbonyl compounds.
Hydrocarbons: From reduction reactions.
Organometallic Compounds: From substitution reactions.
科学研究应用
Trideutero-methylmagnesium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of deuterated compounds, which are valuable in mechanistic studies and as internal standards in NMR spectroscopy.
Biology: Employed in the synthesis of deuterated biomolecules for studying metabolic pathways.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties due to deuterium incorporation.
作用机制
The mechanism of action of trideutero-methylmagnesium iodide involves the nucleophilic attack of the carbon atom bonded to magnesium on electrophilic centers, such as carbonyl groups. The presence of deuterium atoms can influence the reaction kinetics and the stability of the intermediates formed during the reaction. The molecular targets are typically electrophilic carbon atoms, and the pathways involve the formation of carbon-carbon bonds.
相似化合物的比较
Similar Compounds
Methylmagnesium Iodide (CH3MgI): The non-deuterated counterpart.
Ethylmagnesium Iodide (C2H5MgI): Another organomagnesium compound with a different alkyl group.
Phenylmagnesium Iodide (C6H5MgI): An aromatic organomagnesium compound.
Uniqueness
Trideutero-methylmagnesium iodide is unique due to the presence of deuterium atoms, which can significantly alter the physical and chemical properties of the compound. This makes it particularly valuable in studies involving isotopic labeling and kinetic isotope effects.
属性
IUPAC Name |
magnesium;trideuteriomethane;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.HI.Mg/h1H3;1H;/q-1;;+2/p-1/i1D3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWPONVCMVLXBW-GXXYEPOPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[Mg+2].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C-]([2H])[2H].[Mg+2].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3IMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459001 | |
| Record name | Trideutero-methylmagnesium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41251-37-0 | |
| Record name | Trideutero-methylmagnesium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl-D3- magnesium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



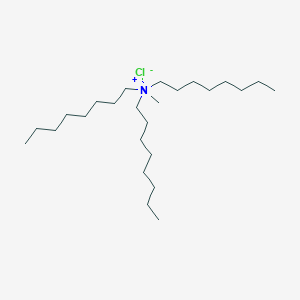
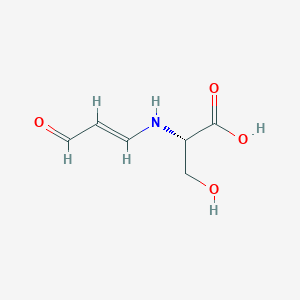
![(2Z)-2-[(4E)-4-[(E)-4-(2,6,6-Trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde](/img/structure/B57305.png)
